

Biological activity of (Z)-2-Penten-1-ol

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Compound of Interest

Compound Name: (Z)-2-Penten-1-ol

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An In-Depth Technical Guide to the Biological Activity of (Z)-2-Penten-1-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Z)-2-Penten-1-ol, a volatile organic compound with a characteristic green aroma, is a naturally occurring alcohol found in a variety of plants and is also utilized as a flavoring and fragrance agent.^[1] While its presence in biologically active essential oils suggests potential pharmacological effects, comprehensive studies detailing the specific biological activities of the isolated compound are limited in publicly accessible scientific literature. This technical guide synthesizes the current knowledge on **(Z)-2-Penten-1-ol**, providing a summary of its physicochemical properties, known biological roles, and detailed experimental protocols for the evaluation of its potential antioxidant, antimicrobial, anti-inflammatory, and cytotoxic activities. In the absence of extensive quantitative data for the pure compound, this guide serves as a foundational resource for researchers aiming to investigate the bioactivity of **(Z)-2-Penten-1-ol**.

Introduction

(Z)-2-Penten-1-ol, also known as cis-2-Penten-1-ol, is a five-carbon unsaturated alcohol. It is a component of the aroma complex of various fruits and vegetables, including green tea, virgin olive oil, and broccoli.^[1] In the fragrance and flavor industry, it is valued for its fresh, green notes. The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has evaluated **(Z)-2-Penten-1-ol** and concluded that it poses no safety concern at current levels of intake when used as a flavoring agent.^[1] Despite its widespread use and natural occurrence, in-depth research into its specific biological activities at the molecular and cellular levels is not

extensively documented. This guide aims to provide a comprehensive overview of the available information and to furnish researchers with the necessary experimental frameworks to explore its potential pharmacological properties.

Physicochemical Properties

A summary of the key physicochemical properties of **(Z)-2-Penten-1-ol** is presented in Table 1.

Table 1: Physicochemical Properties of **(Z)-2-Penten-1-ol**

| Property | Value | Reference |
|-------------------|---|-----------|
| Molecular Formula | C5H10O | [1][2] |
| Molecular Weight | 86.13 g/mol | [1] |
| Appearance | Colorless liquid | [2] |
| Odor | Green, diffusive aroma | [2] |
| Boiling Point | 138 °C at 760 mmHg | |
| Solubility | Slightly soluble in water; soluble in non-polar solvents and ethanol. | [2] |
| Density | 0.844-0.850 g/cm ³ | [2] |
| Refractive Index | 1.427-1.433 | [2] |
| CAS Number | 1576-95-0 | |

Biological Activity Data

Quantitative data on the biological activity of pure **(Z)-2-Penten-1-ol** are scarce in the available literature. However, it is a constituent of some essential oils that have been studied for their biological effects. It is important to note that the activity of the essential oil is a result of the synergistic or additive effects of all its components, and cannot be attributed solely to **(Z)-2-Penten-1-ol**.

Antioxidant Activity

No specific IC50 values for the antioxidant activity of **(Z)-2-Penten-1-ol** were found in the reviewed literature. The compound is a component of some plant extracts that exhibit antioxidant properties, but its individual contribution has not been quantified.

Table 2: Quantitative Antioxidant Activity of **(Z)-2-Penten-1-ol** (Data Not Available)

| Assay | IC50 (µg/mL) | Notes |
|--|--------------|--|
| DPPH Radical Scavenging | N/A | Data not available in the reviewed literature. |
| ABTS Radical Scavenging | N/A | Data not available in the reviewed literature. |
| Ferric Reducing Antioxidant Power (FRAP) | N/A | Data not available in the reviewed literature. |

Antimicrobial Activity

Specific Minimum Inhibitory Concentration (MIC) values for **(Z)-2-Penten-1-ol** against various microbial strains are not well-documented.

Table 3: Antimicrobial Activity of **(Z)-2-Penten-1-ol** (Data Not Available)

| Microorganism | MIC (µg/mL) | Notes |
|-----------------------|-------------|--|
| Escherichia coli | N/A | Data not available in the reviewed literature. |
| Staphylococcus aureus | N/A | Data not available in the reviewed literature. |
| Candida albicans | N/A | Data not available in the reviewed literature. |

Anti-inflammatory Activity

Quantitative data, such as IC50 values for the inhibition of inflammatory mediators by **(Z)-2-Penten-1-ol**, are not readily available.

Table 4: Anti-inflammatory Activity of **(Z)-2-Penten-1-ol** (Data Not Available)

| Assay | IC50 (µg/mL) | Notes |
|--|--------------|--|
| Inhibition of Nitric Oxide (NO) Production | N/A | Data not available in the reviewed literature. |
| Inhibition of Cyclooxygenase-2 (COX-2) | N/A | Data not available in the reviewed literature. |

Cytotoxicity

Specific cytotoxicity data, such as LD50 or CC50 values for **(Z)-2-Penten-1-ol**, are not extensively reported in the context of pharmacological research.

Table 5: Cytotoxicity of **(Z)-2-Penten-1-ol** (Data Not Available)

| Cell Line | CC50/IC50 (µg/mL) | Notes |
|-------------------|-------------------|--|
| e.g., HeLa, HepG2 | N/A | Data not available in the reviewed literature. |

Experimental Protocols

The following are detailed methodologies for key experiments that can be employed to assess the biological activity of **(Z)-2-Penten-1-ol**.

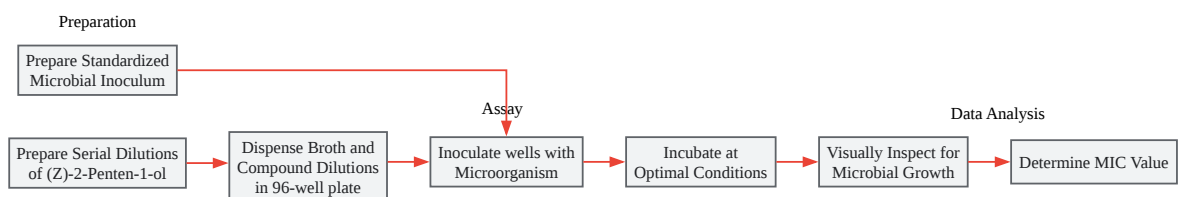
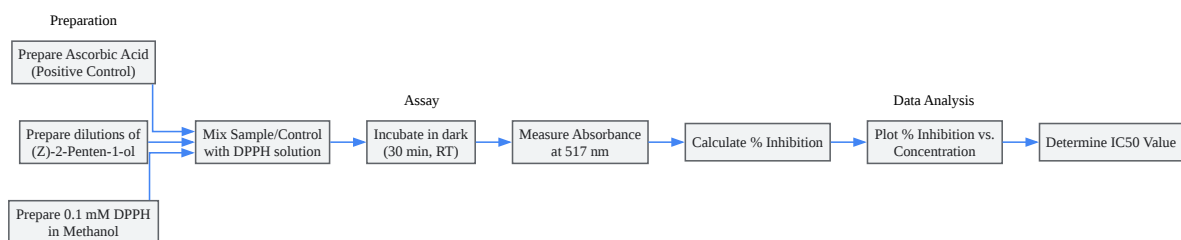
Antioxidant Activity Assays

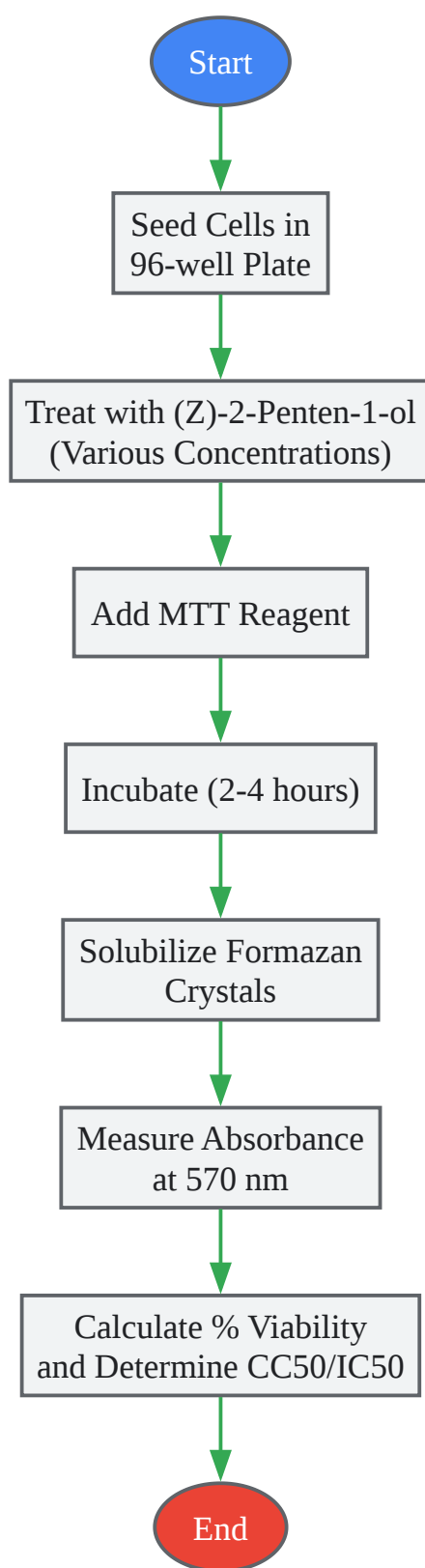
Principle: This assay measures the ability of an antioxidant to donate an electron or hydrogen to the stable DPPH radical, thus neutralizing it. This is observed as a color change from purple to yellow, which is quantified spectrophotometrically.

Protocol:

- Preparation of Reagents:
 - Prepare a 0.1 mM solution of DPPH in methanol.
 - Prepare a series of dilutions of **(Z)-2-Penten-1-ol** in methanol.
 - Ascorbic acid or Trolox can be used as a positive control.
- Assay Procedure:
 - In a 96-well microplate, add 50 μ L of the test sample or standard to 150 μ L of the DPPH solution.
 - Incubate the plate in the dark at room temperature for 30 minutes.
 - Measure the absorbance at 517 nm using a microplate reader.
- Data Analysis:
 - The percentage of radical scavenging activity is calculated using the formula:

where A_{control} is the absorbance of the DPPH solution without the sample, and A_{sample} is the absorbance of the DPPH solution with the sample.
 - The IC₅₀ value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the sample concentration.





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References

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